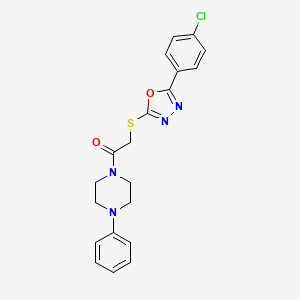

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Beschreibung

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a thioether linkage to a ketone-bearing piperazine moiety. Its molecular formula is C₂₀H₁₉ClN₄O₂S, with a molecular weight of 414.91 g/mol .

Eigenschaften

IUPAC Name |

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c21-16-8-6-15(7-9-16)19-22-23-20(27-19)28-14-18(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCZTEHLEHHYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a derivative of oxadiazole and piperazine that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.81 g/mol. The structural features include:

- A chlorophenyl group which is known to enhance biological activity.

- An oxadiazole ring that contributes to the compound's pharmacological properties.

- A piperazine moiety which is often associated with various therapeutic effects.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole, including the compound , exhibit significant anticancer activities against various cancer cell lines. For instance:

-

Cytotoxicity Studies :

- The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated a median inhibitory concentration (IC50) in the low micromolar range, showcasing its potential as an anticancer agent. For example, compounds structurally related to this one have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines .

- Mechanism of Action :

- Cell Cycle Arrest :

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the oxadiazole and piperazine components can significantly influence biological activity:

- Substituting different groups on the piperazine ring has been shown to enhance potency; for instance, replacing phenyl with more lipophilic groups increased cytotoxicity .

- The positioning of substituents on the oxadiazole ring also affects activity; compounds with electron-withdrawing groups demonstrated improved anticancer effects .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives similar to the target compound:

| Study | Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces apoptosis | |

| 6h | SNB-19 | 10 | Tubulin inhibition | |

| 16a | HepG2 | 3.21 | Cell cycle arrest |

These studies highlight the promising nature of oxadiazole-based compounds in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's efficacy against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The oxadiazole moiety is known for its anticancer potential. Research has indicated that compounds containing oxadiazole rings can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

CNS Activity

The piperazine component suggests potential central nervous system (CNS) activity. Compounds similar to this have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression . Specific studies indicate that modifications to the piperazine structure can enhance binding affinity to serotonin receptors.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally analogous compounds, emphasizing substituent effects, biological activities, and molecular properties.

Structural Analogs with Modified Aromatic Substituents

Analogs with Heterocyclic Modifications

Pharmacokinetic and Physicochemical Comparison

- Metabolic Stability: Piperazine-containing analogs exhibit longer half-lives (t₁/₂ > 4 h) in hepatic microsomes than non-piperazine derivatives .

- Thermal Stability : Melting points for oxadiazole derivatives range from 253–255°C , higher than triazole or imidazole analogs, suggesting stronger crystal lattice interactions .

Q & A

Q. How to address discrepancies between in vitro and in silico binding affinity data?

- Answer:

- Re-evaluate Force Fields: Adjust parameters in docking software (e.g., GROMACS) to better mimic physiological conditions.

- Experimental Validation: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants directly.

- Example: A docking score of −9.2 kcal/mol may correlate with an experimental Kd of 120 nM, but discrepancies arise if solvation effects are neglected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.